molecular formula C9H17NO B14374179 5-Ethoxy-2,2-dimethylpentanenitrile CAS No. 90949-84-1

5-Ethoxy-2,2-dimethylpentanenitrile

Cat. No.: B14374179
CAS No.: 90949-84-1
M. Wt: 155.24 g/mol
InChI Key: CUQSTQIFQGPQSF-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2-dimethylpentanenitrile is a branched nitrile compound characterized by an ethoxy group (-OCH₂CH₃) at the fifth carbon and two methyl groups (-CH₃) at the second carbon of a pentanenitrile backbone. Such structural features may influence its solubility, reactivity, and applications in organic synthesis, particularly in cyclization or nucleophilic addition reactions common to nitriles .

Properties

CAS No.

90949-84-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-ethoxy-2,2-dimethylpentanenitrile

InChI

InChI=1S/C9H17NO/c1-4-11-7-5-6-9(2,3)8-10/h4-7H2,1-3H3

InChI Key

CUQSTQIFQGPQSF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C)(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2-dimethylpentanenitrile can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction between an alkyl halide and sodium cyanide.

    Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods

Industrial production of 5-Ethoxy-2,2-dimethylpentanenitrile typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces carboxylic acids or amides.

    Reduction: Yields primary amines.

    Grignard Reaction: Forms ketones or other derivatives depending on the Grignard reagent used.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,2-dimethylpentanenitrile depends on its specific application and the target molecules involved. . The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile (CAS 1001755-18-5)

This compound (C₁₆H₁₇NO, molar mass 239.31 g/mol) shares the nitrile functional group but differs in substituents: it features a conjugated diene system, a phenyl group, and a 2,2-dimethylpropanoyl moiety. These structural differences confer distinct properties:

  • Reactivity : The conjugated diene enhances stability and may facilitate Diels-Alder reactions, unlike the aliphatic backbone of 5-Ethoxy-2,2-dimethylpentanenitrile.
  • Solubility : The phenyl group increases hydrophobicity, whereas the ethoxy group in the target compound may improve solubility in polar aprotic solvents.
  • Synthetic Utility : The dienenitrile is likely used in cycloadditions, while the target compound’s ethoxy group could direct regioselectivity in alkylation or hydrolysis reactions .

Functional Group Comparison: Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Its ethoxycarbonyl moiety acts as an electron-withdrawing group, contrasting with the electron-donating ethoxy group in 5-Ethoxy-2,2-dimethylpentanenitrile. This difference would influence reactivity in nucleophilic substitutions or acid-catalyzed processes .

Data Table: Key Properties of Compared Compounds

Property 5-Ethoxy-2,2-dimethylpentanenitrile (Hypothetical) 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile Acetonitrile (Reference)
Molecular Formula C₉H₁₇NO C₁₆H₁₇NO C₂H₃N
Molar Mass (g/mol) ~169.24 239.31 41.05
Key Functional Groups Nitrile, ethoxy, dimethyl Nitrile, diene, phenyl, ketone Nitrile
Likely Reactivity Hydrolysis to carboxylic acids/amides Cycloadditions, conjugation-driven reactions Nucleophilic additions
Safety Precautions Low volatility; skin/eye protection Standard nitrile handling High volatility; ventilation

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